Carindacillin

Übersicht

Beschreibung

Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic. It is a prodrug of carbenicillin, meaning it is converted into the active form, carbenicillin, after administration. This compound is administered orally as the sodium salt and was formerly marketed under the brand name Geocillin . It was primarily used to treat prostatitis and urinary tract infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carindacillin is synthesized from carbenicillin by esterification with indanyl. The process involves the reaction of carbenicillin with indanyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as the sodium salt, which is more stable and easier to handle .

Analyse Chemischer Reaktionen

Hydrolysis to Carbenicillin

Carindacillin is hydrolyzed in vivo to its active form, carbenicillin, via esterase-mediated cleavage of the indanyl ester group. This reaction occurs primarily in the small intestine post-absorption .

Reaction Pathway :

-

Kinetics : Hydrolysis is rapid under physiological conditions (pH ~7.4), with complete conversion observed within 1–2 hours .

-

Significance : The prodrug design enhances oral bioavailability, as carbenicillin itself is poorly absorbed .

Beta-Lactam Ring Opening

Like other penicillins, this compound’s beta-lactam ring undergoes nucleophilic attack by bacterial penicillin-binding proteins (PBPs), leading to irreversible acetylation and cell wall synthesis inhibition .

Mechanistic Insights :

-

Target Binding : The β-lactam ring reacts with serine residues in PBPs, forming a stable acyl-enzyme complex .

-

Kinetic Parameters :

This irreversible binding disrupts peptidoglycan cross-linking, causing bacterial cell lysis .

pH-Dependent Degradation

This compound exhibits instability under acidic or alkaline conditions, leading to non-enzymatic degradation:

Degradation Pathways :

-

Acidic Hydrolysis : Protonation of the β-lactam carbonyl facilitates ring opening, forming inactive penicilloic acid derivatives .

-

Alkaline Conditions : Hydroxide ion attack on the β-lactam ring results in similar degradation products .

Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (stomach) | <15 minutes |

| pH 7.4 (intestine) | ~2 hours |

| pH 9.0 | <30 minutes |

Reactivity with Metal Ions

This compound’s carboxylate group chelates divalent cations (e.g., Mg, Ca), potentially reducing antibacterial efficacy in hard water or cation-rich environments .

Implications :

Oxidative Degradation

Exposure to oxidizing agents (e.g., peroxides) leads to sulfoxide formation at the thiazolidine sulfur, rendering the compound inactive .

Reaction :

Enantiomeric Specificity

This compound’s (2S,5R,6R) configuration is critical for binding PBPs. Racemization at C-5 or C-6 abolishes activity .

Structural Analysis :

| Stereocenter | Configuration | Role |

|---|---|---|

| C-2 | S | Carboxylate positioning |

| C-5 | R | β-lactam reactivity |

| C-6 | R | Acyl-enzyme stability |

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Carindacillin is utilized for treating acute and chronic infections of the upper and lower urinary tract, including asymptomatic bacteriuria caused by susceptible strains such as Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa . It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thereby exerting its bactericidal effects .

Urinary Tract Infections (UTIs)

This compound is particularly effective against urinary tract infections caused by gram-negative bacteria. Clinical studies have demonstrated its efficacy in treating complicated UTIs and prostatitis. For example, a study indicated that this compound effectively treated infections due to E. coli and other susceptible strains .

Prostatitis Treatment

The compound is indicated for prostatitis caused by susceptible strains of bacteria. Its ability to achieve therapeutic concentrations in the prostate makes it a suitable choice for this condition .

Bacteremia and Sepsis

Although not primarily indicated for bacteremia, this compound has been used off-label in certain cases due to its broad-spectrum activity against gram-negative organisms .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with chronic bacterial prostatitis showed that treatment with this compound resulted in significant symptom improvement and bacterial eradication rates comparable to other antibiotics .

Case Study 2: Resistance Patterns

In a study assessing antibiotic resistance patterns in UTIs, this compound maintained efficacy against strains resistant to other antibiotics, highlighting its importance as a treatment option in resistant infections .

Comparative Efficacy

| Antibiotic | Indications | Efficacy Against Gram-Negative Bacteria |

|---|---|---|

| This compound | UTIs, Prostatitis | High |

| Carbenicillin | UTIs | Moderate |

| Ticarcillin | Pseudomonas aeruginosa | High |

Wirkmechanismus

Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. After oral administration, this compound is hydrolyzed into carbenicillin, which binds to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The primary molecular targets are the penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Carindacillin gehört zur Klasse der β-Lactam-Antibiotika, insbesondere zu den Carboxypenicillinen. Ähnliche Verbindungen umfassen:

Carbenicillin: Die aktive Form von this compound, die parenteral angewendet wird.

Ticarcillin: Ein weiteres Carboxypenicillin mit ähnlicher antibakterieller Aktivität.

Carfecillin: Ein Phenylester von Carbenicillin, der ebenfalls im Körper zu Carbenicillin hydrolysiert wird.

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner oralen Bioverfügbarkeit, die eine einfachere Verabreichung ermöglicht im Vergleich zu Carbenicillin, das parenteral verabreicht werden muss. Dies macht this compound zu einer bequemeren Option für die ambulante Behandlung bakterieller Infektionen .

Biologische Aktivität

Carindacillin is a semisynthetic penicillin antibiotic, primarily known for its role as a prodrug of carbenicillin. This compound has been studied extensively for its biological activity, particularly in terms of absorption, pharmacodynamics, and antimicrobial efficacy against various bacterial strains. Below is a detailed examination of its biological activity, supported by research findings, case studies, and relevant data.

Overview of this compound

- Chemical Structure : this compound is the sodium salt of indanyl carbenicillin, with a molecular formula of and a molecular weight of 516.54 g/mol .

- Mechanism of Action : As a beta-lactam antibiotic, this compound exerts its effects by inhibiting the synthesis of bacterial cell walls through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in both Gram-positive and Gram-negative bacteria .

Absorption Characteristics

This compound's absorption has been investigated using Caco-2 cell models to simulate intestinal uptake. Key findings include:

- Carrier-Mediated Transport : The absorption of this compound is primarily facilitated by the monocarboxylic acid transport system. This transport mechanism allows for efficient uptake under specific pH conditions .

- Comparison with Parent Drug : Unlike its parent compound, carbenicillin, which is absorbed via passive diffusion, this compound's uptake is significantly enhanced at lower extracellular pH levels .

Data Table: Absorption Studies

| Parameter | This compound (CIPC) | Carbenicillin (CBPC) |

|---|---|---|

| Transport Mechanism | Carrier-mediated | Passive diffusion |

| Optimal pH for Absorption | Lower pH preferred | Neutral pH |

| Absorption Rate | Higher at low pH | Constant across pH |

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity. It has been particularly effective against:

- Gram-negative Bacteria : Including Escherichia coli, Salmonella choleraesuis, and Proteus mirabilis.

- Clinical Efficacy : In clinical evaluations, this compound has shown significant protective effects in animal models against lethal infections caused by these pathogens .

Case Study: Efficacy Against Urinary Tract Infections

A randomized controlled trial assessed the efficacy of this compound in preventing urinary tract infections following transrectal prostate biopsy. The study involved 63 patients and demonstrated a reduction in infection rates when prophylactic this compound was administered .

Research Findings

- In Vitro Studies : Research indicates that this compound maintains antimicrobial activity through hydrolysis to its active form, carbenicillin, which is critical for its therapeutic effects .

- Pharmacodynamics : The drug's effectiveness has been linked to its ability to penetrate bacterial cell walls efficiently and inhibit cell wall synthesis effectively, leading to bacterial lysis .

- Safety Profile : While generally well-tolerated, side effects may include allergic reactions typical of beta-lactam antibiotics. Monitoring is essential in patients with known allergies to penicillins .

Eigenschaften

CAS-Nummer |

35531-88-5 |

|---|---|

Molekularformel |

C26H26N2O6S |

Molekulargewicht |

494.6 g/mol |

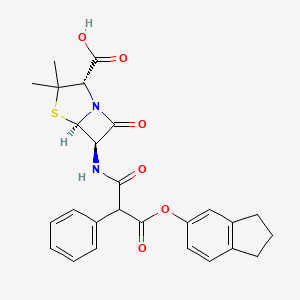

IUPAC-Name |

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |

InChI-Schlüssel |

JIRBAUWICKGBFE-MNRDOXJOSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Key on ui other cas no. |

35531-88-5 |

Synonyme |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.